

3-Amino-1-phenyl-2-pyrazolin-5-one solubility in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-1-phenyl-2-pyrazolin-5-one

Cat. No.: B160911

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **3-Amino-1-phenyl-2-pyrazolin-5-one** in Organic Solvents

Abstract

3-Amino-1-phenyl-2-pyrazolin-5-one, known widely in pharmaceutical contexts as Edaravone, is a potent free-radical scavenger utilized in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).^{[1][2]} Its therapeutic efficacy is intrinsically linked to its bioavailability, which is heavily influenced by its solubility—a critical parameter in drug formulation, purification, and delivery system design.^[2] Characterized as a Biopharmaceutics Classification System (BCS) Class IV drug, its poor aqueous solubility presents significant challenges.^[2] This guide provides a comprehensive technical overview of the solubility of **3-Amino-1-phenyl-2-pyrazolin-5-one** in various organic solvents, synthesizing experimental data with theoretical modeling to offer a predictive and practical framework for formulation development and process chemistry.

Introduction: The Significance of Solubility in Edaravone Development

The process of taking a drug from a synthesized active pharmaceutical ingredient (API) to a viable therapeutic product is a complex journey where physicochemical properties dictate the path. For **3-Amino-1-phenyl-2-pyrazolin-5-one** (Edaravone), solubility is not merely a data

point but a cornerstone of its development. Crystallization, a primary method for API purification, is fundamentally a solubility-driven process.^[1] Selecting an appropriate solvent system is crucial for controlling crystal morphology, purity, and yield. Furthermore, in formulation science, especially for parenteral and oral dosage forms, achieving the desired drug concentration depends entirely on understanding its dissolution behavior in various excipients and solvent systems.

This guide delves into the solubility of Edaravone in neat (pure) and binary organic solvent systems, providing the foundational data and theoretical understanding necessary for rational solvent selection and process optimization.

Physicochemical Properties Influencing Solubility

The dissolution of a solute in a solvent is a complex interplay of intermolecular forces. The structure of **3-Amino-1-phenyl-2-pyrazolin-5-one** (Figure 1) contains a phenyl ring, a pyrazolone core, and an amino group, creating distinct regions of varying polarity and hydrogen-bonding potential.

- Molecular Formula: C₉H₉N₃O^[3]
- Molecular Weight: 175.19 g/mol ^[3]
- Melting Point: ~206 °C^[4]
- Key Structural Features: The molecule possesses both hydrogen bond donors (the amino group and the N-H in the pyrazolone ring) and acceptors (the carbonyl oxygen and nitrogen atoms). This amphiprotic nature allows for complex interactions with a range of solvents.

The principle of "like dissolves like" is a useful starting point. Solvents that can effectively engage in hydrogen bonding and match the polarity of Edaravone are generally better candidates for achieving high solubility.

Quantitative Solubility Profile in Neat Organic Solvents

Extensive research has been conducted to quantify the solubility of Edaravone in a wide array of organic solvents using the static gravimetric or isothermal saturation method.^{[1][5]} The data,

typically measured across a temperature range (e.g., 283.15 K to 323.15 K), consistently shows that solubility increases with temperature, indicating an endothermic dissolution process.

[5]

The following table summarizes the mole fraction solubility (x_1) of Edaravone in various pure organic solvents at 298.15 K (25 °C), providing a comparative baseline for solvent selection.

Solvent	Mole Fraction (x_1) at 298.15 K	Reference
1,2-Dichloroethane	0.04168	[5]
Ethyl Lactate	0.03918	[5]
2-Butanone (MEK)	0.03722	[5]
Dichloromethane	~0.0688	[6]
N,N-Dimethylformamide (DMF)	~0.158 (in a DES with ChCl)	[7]
Dimethyl Sulfoxide (DMSO)	0.0757	[2]
3-Methyl-1-butanol	0.02609	[5]
4-Methyl-2-pentanone	0.02432	[5]
Methyl Acetate	0.02372	[5]
Propyl Acetate	0.02279	[5]
Dimethyl Carbonate	0.02011	[5]
Butyl Acetate	0.01953	[5]
Ethyl Acetate	0.0102 (at 293.15K)	[1][8]
Isopropyl Acetate	0.01621	[5]
Isobutyl Acetate	0.01419	[5]
n-Propanol	0.00031	[1][8]
Ethanol	0.00029	[1][8]
Methanol	0.00039	[1][8]
Acetonitrile	0.00018	[1][8]
Hexane	0.00052	[5]
Water	0.00005 (at 293.15K)	[1]

Note: Solubility values can vary slightly between studies due to experimental conditions and analytical methods. The value for Dichloromethane is cited as a benchmark for high solubility.

[6] Deep Eutectic Solvents (DES) like the one containing DMF show exceptionally high solubility.[7]

Theoretical Frameworks for Solubility

While experimental data is definitive, theoretical models provide predictive power and deeper insight into the molecular interactions governing solubility.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a semi-empirical method to predict miscibility and solubility by deconstructing the total cohesive energy density of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[9][10]

$$\delta T^2 = \delta D^2 + \delta P^2 + \delta H^2$$

The core principle is that substances with similar HSP values (a small "distance" in 3D Hansen space) are likely to be miscible.[11] The HSP of a solute can be determined by assessing its solubility in a range of well-characterized solvents.[11] For Edaravone, analysis shows that solvent polarity is a dominant factor influencing its solubility, aligning with HSP theory.[5] Solvents with a balanced profile that matches Edaravone's parameters will exhibit the highest dissolving power.

Thermodynamic Models for Data Correlation

To accurately represent experimental solubility data across different temperatures and solvent compositions, several thermodynamic models are employed. These models are essential for process simulation and optimization in an industrial setting.

- Modified Apelblat Model: This model is widely used to correlate the solubility of a solute in pure solvents as a function of temperature. It has demonstrated excellent correlation results for Edaravone solubility data.[5]
- Jouyban-Acree Model: For binary solvent mixtures, the Jouyban-Acree model is a powerful tool for correlating solubility with both temperature and solvent composition.[8][12] It is


particularly useful for describing systems that exhibit cosolvency, where the solubility of the solute is greater in a mixture of solvents than in either individual pure solvent.[8][13]

- NRTL and UNIQUAC Models: These are activity coefficient models that can also be used to correlate solid-liquid equilibrium data, providing a more rigorous thermodynamic description of the system.[5]

The successful application of these models reveals that the dissolution process of Edaravone is spontaneous and entropy-driven.[5]

Factors Influencing Solubility: A Visual Representation

The solubility of Edaravone is not governed by a single variable but by a combination of interacting factors related to the solute, the solvent, and the system conditions.

[Click to download full resolution via product page](#)

Caption: Key factors influencing the dissolution of Edaravone in organic solvents.

Experimental Protocol: Isothermal Saturation Method

This protocol outlines the benchmark shake-flask (isothermal saturation) method for accurately determining the equilibrium solubility of Edaravone. This method's trustworthiness lies in its direct measurement of solubility at equilibrium and the ability to verify the solid phase.

Objective: To determine the equilibrium mole fraction solubility of Edaravone in a selected organic solvent at a constant temperature.

Materials & Equipment:

- **3-Amino-1-phenyl-2-pyrazolin-5-one** (purity >98%)[2]
- High-purity organic solvent (e.g., HPLC grade)
- Jacketed glass equilibrium vessels or screw-cap vials
- Thermostatic water bath with precise temperature control (± 0.1 K)
- Magnetic stirrer and stir bars or an orbital shaker
- Analytical balance (± 0.0001 g)
- Syringes with micropore filters (e.g., 0.22 μ m PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)
- Powder X-ray Diffractometer (PXRD) for solid-phase analysis

Methodology:

- Preparation:

- Set the thermostatic water bath to the desired experimental temperature (e.g., 298.15 K). Allow the system to stabilize.
- Place a known volume (e.g., 10 mL) of the selected organic solvent into several equilibrium vessels.
- Achieving Saturation:
 - Add an excess amount of Edaravone powder to each vessel. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.
 - Seal the vessels tightly to prevent solvent evaporation.
 - Place the vessels in the thermostatic bath and begin continuous agitation (stirring or shaking) to facilitate dissolution.
 - Causality: Continuous agitation is critical to reduce the mass transfer boundary layer around the solid particles, accelerating the system's approach to equilibrium. The time required to reach equilibrium can vary from hours to days depending on the solvent-solute system. Preliminary kinetic studies are recommended to determine the minimum required time (typically 24-72 hours).
- Equilibration and Sampling:
 - Allow the system to equilibrate under constant agitation for the predetermined time (e.g., 48 hours).
 - After equilibration, cease agitation and allow the vessels to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
 - Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe fitted with a micropore filter.
 - Causality: Pre-warming the syringe to the experimental temperature and filtering the sample are crucial self-validating steps. This prevents the precipitation of the solute due to temperature changes during sampling and removes any suspended micro-particles, ensuring that only the dissolved solid is analyzed.

- Gravimetric Analysis:
 - Immediately transfer the filtered sample into a pre-weighed weighing bottle and record the total mass (sample + bottle).
 - Place the open bottle in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60 °C).
 - Dry the residue to a constant mass.
 - Record the final mass of the bottle plus the dried Edaravone residue.
 - Calculate the masses of the dissolved Edaravone and the solvent by subtraction. Convert these masses to moles to determine the mole fraction solubility.
- Solid Phase Verification (Trustworthiness Step):
 - After the experiment, recover the remaining undissolved solid from the equilibrium vessels.
 - Wash the solid with a solvent in which Edaravone is poorly soluble (e.g., hexane) and dry it.
 - Analyze the solid using PXRD and compare the pattern to that of the original, raw Edaravone.
 - Causality: This step is mandatory to ensure the solid phase did not undergo a polymorphic transformation or form a solvate during the experiment.^[1] A change in the solid form would mean the measured solubility corresponds to the new form, not the original API, invalidating the data for the initial substance.

Conclusion

The solubility of **3-Amino-1-phenyl-2-pyrazolin-5-one** is a multifaceted property critical to its pharmaceutical development. This guide has synthesized key experimental data and theoretical models to provide a robust framework for understanding and predicting its behavior in organic solvents. High solubility is observed in polar aprotic solvents like DMSO and 1,2-dichloroethane, while lower solubility is found in alcohols and non-polar solvents like hexane.^[2]

[5] The use of thermodynamic models like the Jouyban-Acree and modified Apelblat equations allows for accurate data correlation, essential for chemical process design.[5][8] By employing rigorous experimental protocols that include critical validation steps like solid-phase analysis, researchers can generate reliable data to guide solvent selection for crystallization, formulation, and drug delivery, ultimately accelerating the development of this important therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. 3-amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one | C9H9N3O | CID 77794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hansen-solubility.com [hansen-solubility.com]
- 10. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 11. kinampark.com [kinampark.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [3-Amino-1-phenyl-2-pyrazolin-5-one solubility in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b160911#3-amino-1-phenyl-2-pyrazolin-5-one-solubility-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com